9alpha-Hydroxyandrostenedione;9-OH-AD; Androst-4-ene-3,17-dione,9-hydroxy-
Description
9α-Hydroxyandrostenedione (9-OH-AD; Androst-4-ene-3,17-dione,9-hydroxy-) is a steroidal intermediate critical in the synthesis of glucocorticoids such as dexamethasone and β-methasone. Structurally, it features a hydroxyl group at the 9α position of the androstane skeleton, distinguishing it from other androstenedione derivatives . Its production is primarily achieved via microbial biotransformation of 4-androstene-3,17-dione (AD) using Mycobacterium species, where the enzyme 3-phytosterone-9α-hydroxylase (KSH) catalyzes the hydroxylation . This process is highly efficient, with yields reaching 7.78 g/L and a 92.11% conversion rate under optimized fed-batch conditions .
Properties
IUPAC Name |
9-hydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-17-9-10-19(22)15(14(17)5-6-16(17)21)4-3-12-11-13(20)7-8-18(12,19)2/h11,14-15,22H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMVJSSWZSJOGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3(C(C1CCC2=O)CCC4=CC(=O)CCC43C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mycobacterium-Based Side-Chain Degradation
- Mycobacterium fortuitum NRRL B-8119 converts sitosterol, cholesterol, or stigmasterol to 9-OH-AD via side-chain cleavage and 9α-hydroxylation.
- Mutant Mycobacterium sp. 2-4 M achieves 50% molar yield from sitosterol by disabling Δ1-dehydrogenase activity.
| Substrate | Yield (g/L) | Fermentation Time | By-Products |
|---|---|---|---|
| Sitosterol | 1.5–3.1 | 336 hours | 9-OHHP, AD |
| Mixed phytosterols | 12.21 | 132 hours | Reduced to 10% |
Steps :
- Cultivation : Aerobic growth in nutrient medium (pH 6.5–7.5) at 30–32°C.
- Extraction : Methylene chloride or ethyl acetate solvent extraction.
- Purification : Silicic acid chromatography or crystallization from methanol.
Engineered Bacillus subtilis Systems
Co-expression of Mycobacterium neoaurum 3-ketosteroid 9α-hydroxylase (kshA) in Bacillus subtilis achieves:
- Productivity : 0.0927 g/L/h
- Purity : 90.14% after knockout of Δ1-dehydrogenase genes (kstD2, kstD3).
Genetic Engineering for Metabolic Flux Control
Gene Knockout Strategies
- MF-FA5020 (ΔkstD Δopccr + hsd4A/fadE28-29 overexpression):
- Yield : 12.21 g/L from 20 g/L phytosterols
- Molar yield : 83.74%
Process Optimization Techniques
Fermentation Medium Composition
Optimal formulation for Mycobacterium fortuitum ATCC35855 :
| Component | Concentration (wt%) |
|---|---|
| Plant sterols | 0.5–2.0 |
| Glucose | 0.5–1.0 |
| Yeast extract | 0.5–2.0 |
| Soybean cake powder | 1.0–3.0 |
- MgSO₄·7H₂O (0.001–0.005 wt%) enhances enzyme stability.
- CaCO₃ (0.05–0.2 wt%) maintains pH during prolonged fermentation.
Two-Stage Fermentation
- Side-chain cleavage : Convert phytosterols to AD using Rhodococcus spp. (85% conversion).
- 9α-Hydroxylation : Transform AD to 9-OH-AD using Mycobacterium spp..
- Avoids 9-OHAD degradation in single-stage processes.
- Achieves >95% molar yield with co-feeding of cane molasses.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
9-Hydroxy-4-androstene-3,17-dione undergoes various chemical reactions, including:
Reduction: Involves the reduction of the ketone group at the C3 position.
Substitution: Functional groups can be introduced or modified at specific positions on the steroid nucleus.
Common Reagents and Conditions
Common reagents include NADH for oxidation reactions and various microbial strains engineered to express specific enzymes . Conditions typically involve controlled fermentation environments with optimal pH, temperature, and nutrient supply .
Major Products
The major product of these reactions is 9-Hydroxy-4-androstene-3,17-dione, which serves as a precursor for the synthesis of other steroidal compounds like dexamethasone and β-methasone .
Scientific Research Applications
9-Hydroxy-4-androstene-3,17-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Hydroxy-4-androstene-3,17-dione involves its conversion to active steroid hormones. The key enzyme, 3-ketosteroid-9α-hydroxylase, catalyzes the hydroxylation of 4-androstene-3,17-dione, leading to the formation of 9-Hydroxy-4-androstene-3,17-dione . This compound can then be further converted into other active steroids, which exert their effects by binding to specific receptors and modulating gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Androstene-3,17-dione (AD)
- Structure : Lacks the 9α-hydroxyl group present in 9-OH-AD.
- Role : AD serves as a precursor to 9-OH-AD and other steroids. Microbial pathways convert AD to 9-OH-AD via KSH-mediated hydroxylation .
- Applications: Primarily used in the synthesis of testosterone and estrogens. Unlike 9-OH-AD, AD cannot directly form glucocorticoids without further modification .
Androsta-1,4-diene-3,17-dione (ADD)
- Structure : Contains a 1,4-diene system, increasing reactivity compared to 9-OH-AD.
- Role : A key intermediate in corticosteroid production. Unlike 9-OH-AD, ADD undergoes Δ1-dehydrogenation, making it unsuitable for 9α-hydroxylation pathways .
- Production : Generated from AD via 3-ketosteroid-Δ1-dehydrogenase (KstD), highlighting divergent enzymatic pathways compared to 9-OH-AD synthesis .
16α-Hydroxyandrost-4-ene-3,17-dione
- Structure : Hydroxyl group at the 16α position instead of 9α.
- Role: A precursor in 16α-hydroxylated corticosteroids (e.g., triamcinolone). The positional isomerism significantly alters biological activity compared to 9-OH-AD .
- Synthesis : Produced via selective hydroxylation using Streptomyces species, differing from the Mycobacterium-based 9-OH-AD production .
9α-Fluoro- and 9α-Methyl Androstene Derivatives
- Structure : 9α substituents such as fluorine or methyl groups instead of hydroxyl.
- Role : These synthetic derivatives (e.g., 9α-fluoro-11β,17β-dihydroxy-17α-methylandrostane-3-one) exhibit enhanced glucocorticoid receptor binding but lack the natural metabolic utility of 9-OH-AD .
- Synthesis : Achieved via chemical modifications, contrasting with the enzymatic hydroxylation of 9-OH-AD .
Enzymatic and Microbial Specificity
- KSH Enzyme : The 9α-hydroxylase in Mycobacterium sp. shows strict substrate specificity for AD, unlike Rhodococcus KshA, which hydroxylates a broader range of 3-ketosteroids .
- NADH Dependency: 9-OH-AD production requires NADH regeneration systems (e.g., formate dehydrogenase) to sustain KSH activity, a challenge less pronounced in AD or ADD synthesis .
Production Efficiency and Industrial Relevance
| Compound | Production Method | Yield (g/L) | Conversion Rate | Key Enzyme | Applications |
|---|---|---|---|---|---|
| 9-OH-AD | Microbial (Mycobacterium) | 7.78 | 92.11% | KSH | Glucocorticoid precursors |
| AD | Microbial (Mycobacterium) | 10–15 | 85–90% | KstD, KSH | Testosterone, estrogens |
| ADD | Microbial (Rhodococcus) | 8–12 | 80–88% | KstD | Corticosteroid intermediates |
| 16α-OH-AD | Microbial (Streptomyces) | 3–5 | 70–75% | P450 hydroxylase | Triamcinolone precursors |
Challenges and Innovations
- Genetic Engineering : Mycobacterium strains engineered to overexpress KSH and NADH-regenerating enzymes (e.g., formate dehydrogenase) have improved 9-OH-AD yields by 30–40% compared to wild-type strains .
- Chemical Synthesis: Early methods for 9-OH-AD involved acetylide reactions with AD, but these were less efficient (<50% yield) and produced byproducts like 4-methyl-19-norandrosta derivatives .
Biological Activity
9alpha-Hydroxyandrostenedione (9-OH-AD), also known as 9-hydroxy-4-androstene-3,17-dione, is a hydroxylated derivative of androstenedione, a steroid hormone involved in various biological processes. This compound has garnered attention for its potential applications in medicine and biochemistry, particularly in the synthesis of steroidal pharmaceuticals and its role in steroid metabolism.
9-OH-AD is characterized by the presence of a hydroxyl group at the 9-alpha position of the androstenedione structure. This modification alters its biological activity and interaction with various enzymes involved in steroid metabolism.
Biological Activity
Enzymatic Conversion : The primary biological activity of 9-OH-AD is facilitated through enzymatic reactions involving key enzymes such as 3-ketosteroid-9alpha-hydroxylase (KSH) and 3-ketosteroid Delta1-dehydrogenase (KSDD). KSH catalyzes the conversion of androstenedione to 9-OH-AD, while KSDD further processes it into other metabolites. Studies have shown that KSH can be effectively expressed in Bacillus subtilis, leading to high conversion rates of androstenedione to 9-OH-AD, with reported yields reaching up to 90.4% .
Biological Pathways : The transformation of phytosterols into steroid hormones via mycobacterial strains highlights the significance of 9-OH-AD in steroid biosynthesis. The compound acts as an intermediate in the synthesis of glucocorticoids and other steroidal drugs, making it a valuable target for pharmaceutical applications .
Pharmacological Implications
Research indicates that 9-OH-AD may have anti-inflammatory and anti-tumor properties, similar to other steroid derivatives. Its role as a precursor in the synthesis of corticosteroids like dexamethasone suggests potential therapeutic applications in treating inflammatory diseases and cancers .
Example Case Study
A notable study evaluated the effects of androstenedione supplementation on athletic performance. Participants taking androstenedione exhibited increased testosterone/epitestosterone ratios, suggesting enhanced anabolic effects that could be extrapolated to understand the potential impacts of 9-OH-AD in similar contexts .
Research Findings
Recent research has focused on optimizing the production processes for 9-OH-AD through biotechnological methods. Key findings include:
Q & A
Basic Research: What are the primary methodologies for synthesizing 9α-hydroxyandrostenedione (9-OH-AD) in microbial systems?
Answer:
9-OH-AD is predominantly synthesized via microbial biotransformation using actinobacteria such as Rhodococcus, Mycobacterium, and Bacillus species. Key steps include:
- Substrate Selection : Phytosterols (e.g., sitosterol) or 4-androstene-3,17-dione (4-AD) are common precursors .
- Enzyme Systems : Co-expression of 3-ketosteroid-9α-hydroxylase (Ksh) and glucose 1-dehydrogenase (for NADH regeneration) enhances efficiency .
- Strain Engineering : Mutant strains (e.g., Mycobacterium sp.) are optimized to bypass competing pathways (e.g., 1,2-dehydrogenation) to maximize 9-OH-AD yield .
Basic Research: Which analytical techniques are most reliable for characterizing 9-OH-AD and its intermediates?
Answer:
- High-Performance Liquid Chromatography (HPLC) : Quantifies 9-OH-AD purity and monitors bioconversion progress (e.g., using C18 columns with UV detection at 254 nm) .
- Thin-Layer Chromatography (TLC) : Rapid screening of reaction intermediates (e.g., 4-AD vs. 9-OH-AD) using silica gel plates and chloroform/methanol solvent systems .
- Nuclear Magnetic Resonance (NMR) : Resolves structural ambiguities (e.g., distinguishing 9α- vs. 9β-hydroxylation) through - and -NMR spectral analysis .
Advanced Research: How can bioconversion yields of 9-OH-AD be optimized in engineered microbial strains?
Answer:
- Cofactor Regeneration : Coupling Ksh with formate dehydrogenase (FDH) regenerates NADH, improving catalytic turnover .
- Oxygenation Control : Maintaining microaerobic conditions during fermentation enhances Ksh activity while reducing oxidative byproducts .
- Substrate Feeding Strategies : Fed-batch addition of 4-AD or sterols minimizes toxicity and improves substrate uptake kinetics .
Advanced Research: What experimental strategies address substrate specificity challenges in 9α-hydroxylase enzymes?
Answer:
- Enzyme Engineering : Directed evolution or rational design of Ksh (e.g., Rhodococcus rhodochrous DSM 43269) modifies steroid-binding pockets to favor 4-AD over alternative substrates .
- Mixed Cultures : Combining Mycobacterium spp. (for 9α-hydroxylation) with Pseudomonas spp. (for side-chain degradation) improves specificity in phytosterol-to-9-OH-AD pathways .
- Inhibitor Screening : Use of 1,2-dehydrogenase inhibitors (e.g., diphenylamine) blocks competing pathways in Mycobacterium strains .
Advanced Research: How should researchers resolve contradictions in reported 9-OH-AD yields across studies?
Answer:
Discrepancies often arise from:
- Strain Variability : Wild-type vs. mutant strains (e.g., Mycobacterium sp. VKM Ac-1817D vs. engineered Bacillus subtilis) exhibit divergent metabolic fluxes .
- Culture Conditions : pH (6.5–7.5), temperature (30–37°C), and agitation rates (150–200 rpm) critically impact enzyme stability .
- Analytical Calibration : Standardize quantification using certified reference materials (e.g., Sigma-Aldrich 9-OH-AD) to ensure cross-study comparability .
Advanced Research: What are the key challenges in structural elucidation of 9-OH-AD derivatives, and how are they mitigated?
Answer:
- Epimerization Artifacts : 9α-hydroxy groups may epimerize to 9β under acidic conditions. Mitigation includes using neutral buffers during extraction and low-temperature storage .
- Byproduct Formation : Side reactions (e.g., 17-ketone reduction) are minimized by using purified enzymes instead of whole cells .
- Crystallography Limitations : Poor crystallinity of 9-OH-AD necessitates alternative methods like cryo-electron microscopy or computational docking studies .
Advanced Research: How do regulatory considerations impact experimental design for 9-OH-AD synthesis?
Answer:
- Biosafety : Mycobacterium spp. require BSL-2 containment due to pathogenicity risks. Non-pathogenic alternatives (e.g., Bacillus subtilis) are preferred for scalable workflows .
- Waste Management : Ethyl acetate and chloroform (used in extraction) require neutralization before disposal to meet aquatic toxicity standards (GHS H412) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
